5-(4-bromophenyl)-2-(4-methylbenzoyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
Description
5-(4-Bromophenyl)-2-(4-methylbenzoyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a pyrazole-based heterocyclic compound characterized by a bipyrazole core with a 4-bromophenyl substituent at position 5, a 4-methylbenzoyl group at position 2, and phenyl groups at positions 1' and 3'. This structural complexity confers unique physicochemical and biological properties, making it a candidate for antimicrobial, antiviral, and antitubercular applications .
Properties
IUPAC Name |
[5-(4-bromophenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25BrN4O/c1-22-12-14-25(15-13-22)32(38)37-30(20-29(34-37)23-16-18-26(33)19-17-23)28-21-36(27-10-6-3-7-11-27)35-31(28)24-8-4-2-5-9-24/h2-19,21,30H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEHVQQCOVXVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(4-methylbenzoyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-methylbenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 1,3-diphenylpyrazole under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 4-bromophenyl group undergoes nucleophilic substitution due to the electron-withdrawing effects of the bromine atom, which activates the aromatic ring for attack by nucleophiles.
Reduction of the Dihydropyrazole Core
The 3,4-dihydro-1'H-pyrazole moiety can undergo further reduction to form a fully saturated pyrazolidine structure, altering its conformational flexibility.
Oxidation of the Methylbenzoyl Group
The 4-methylbenzoyl substituent is susceptible to oxidation, converting the methyl group into a carboxylic acid functionality.
Cross-Coupling Reactions
The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling structural diversification.
Cycloaddition Reactions
The dihydropyrazole ring participates in [3+2] cycloadditions with dipolarophiles, forming fused heterocyclic systems.
Hydrolysis of the Benzoyl Group
The 4-methylbenzoyl moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Conditions | Reagents | Products Formed | Kinetics |
|---|---|---|---|
| 6M HCl, reflux | - | 4-Methylbenzoic acid | Complete hydrolysis in 8–12 hrs |
| NaOH (aq), ethanol | - | Sodium carboxylate intermediate | Faster than acid-catalyzed route |
Photochemical Reactivity
UV irradiation induces homolytic cleavage of the C–Br bond, generating aryl radicals for downstream reactivity.
Key Mechanistic Insights:
-
Steric Effects : Bulky substituents (e.g., 1',3'-diphenyl groups) hinder reactions at the pyrazole N-atoms, favoring instead transformations at the bromophenyl or benzoyl sites .
-
Electronic Effects : The electron-deficient nature of the bromophenyl ring enhances its reactivity in SNAr and cross-coupling pathways .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that bipyrazole derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle and apoptosis-related proteins. For instance, a study demonstrated that bipyrazole derivatives could effectively inhibit the proliferation of breast cancer cells by targeting specific signaling pathways .
Antimicrobial Properties
Another important application of this compound is its antimicrobial activity. Bipyrazole derivatives have been reported to possess antibacterial and antifungal properties. In a series of experiments, the compound showed effectiveness against several strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Materials Science
Organic Electronics
The unique electronic properties of bipyrazole compounds make them suitable for applications in organic electronics. They can be utilized as charge transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The incorporation of bromine in the structure enhances the material's stability and charge mobility, which are critical for efficient device performance .
Polymer Chemistry
In polymer science, bipyrazole derivatives can serve as building blocks for synthesizing advanced polymeric materials with tailored properties. Their ability to form stable complexes with metal ions allows for the development of polymeric materials with enhanced mechanical strength and thermal stability .
Agricultural Science
Pesticide Development
The compound has also been explored for its potential use in agrochemicals. Bipyrazole derivatives have shown promise as insecticides and fungicides due to their ability to disrupt biological processes in pests at low concentrations. This application is particularly relevant in developing sustainable agricultural practices that require effective pest control solutions without harming beneficial organisms .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation via apoptosis induction. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains, indicating potential as a new antimicrobial agent. |
| Study 3 | Organic Electronics | Highlighted the use of bipyrazole derivatives as charge transport materials in OLEDs with improved efficiency. |
| Study 4 | Pesticide Development | Reported effectiveness as an insecticide with low toxicity to non-target species. |
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(4-methylbenzoyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs vary in substituents, linkage positions, and functional groups, influencing their reactivity and bioactivity. Key comparisons include:
Table 1: Structural Analogs and Substituent Effects
Table 2: Comparative Bioactivity of Pyrazole Derivatives
Physicochemical Properties
Halogenation and aromaticity significantly influence properties:
- Melting Points : Brominated derivatives (e.g., ) exhibit higher melting points (200–220°C) vs. methoxy-substituted analogs (208–210°C) .
- Lipophilicity : The 4-methylbenzoyl group in the target compound likely increases logP, enhancing membrane permeability .
- Stability : Bromine’s electronegativity stabilizes the bipyrazole core, reducing metabolic degradation .
Biological Activity
5-(4-bromophenyl)-2-(4-methylbenzoyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.33 g/mol. The compound features a bipyrrole structure that contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of bipyrazole compounds exhibit promising anticancer properties. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.
Case Study: Antitumor Efficacy
In a study involving various bipyrazole derivatives, the compound exhibited significant cytotoxicity against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were found to be lower than those of standard chemotherapeutics like doxorubicin, indicating enhanced potency .
Antimicrobial Activity
The compound has also shown substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group appears to enhance its efficacy against various microbial strains.
Data Table: Antimicrobial Activity
| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 14 | 64 |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated through various assays such as DPPH and ABTS radical scavenging tests. The results indicate that it possesses significant free radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases.
Antioxidant Assay Results
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These findings highlight its potential use in formulations aimed at combating oxidative damage .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Bromophenyl Group : Enhances lipophilicity and facilitates interaction with biological targets.
- Bipyrrole Core : Provides a scaffold conducive to binding with proteins involved in cancer proliferation and microbial resistance.
- Methylbenzoyl Substituent : Influences the electronic properties, enhancing reactivity towards cellular targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(4-bromophenyl)-2-(4-methylbenzoyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, substituted benzaldehydes can react with heterocyclic precursors (e.g., pyrazole derivatives) under acidic or basic conditions. A common approach involves refluxing intermediates in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and recrystallization for purification. Similar methodologies are employed for structurally related pyrazoline and bipyrazole derivatives .
- Key Steps :
- Dissolve precursors in absolute ethanol with catalytic acetic acid.
- Reflux for 4–6 hours to promote cyclization.
- Purify via column chromatography or recrystallization.
Q. How is the compound characterized structurally?
- Methodological Answer : Characterization relies on single-crystal X-ray diffraction (SC-XRD) to resolve the 3D arrangement of substituents, complemented by spectroscopic techniques:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-Br at ~600 cm⁻¹).
- NMR : ¹H/¹³C NMR confirms proton environments and substituent positions (e.g., aromatic protons at δ 6.8–7.8 ppm).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the reactivity and stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electronic properties (e.g., reactivity toward electrophiles/nucleophiles). For related pyrazole derivatives, HOMO-LUMO gaps of 3.5–4.0 eV suggest moderate stability .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility in physiological environments (e.g., DMSO/water mixtures).
- NBO Analysis : Evaluates hyperconjugative interactions (e.g., σ→σ* or π→π*) influencing tautomeric equilibria .
Q. What strategies address contradictions in biological activity data for structurally similar compounds?
- Methodological Answer : Discrepancies often arise from variations in substituent electronic effects or assay conditions. To resolve these:
- Comparative SAR Studies : Systematically modify substituents (e.g., replacing Br with Cl or F) and test antimicrobial/antioxidant activities.
- Dose-Response Curves : Quantify IC₅₀ values under standardized conditions (e.g., MIC assays for antimicrobial activity).
- Crystallographic Overlays : Compare bioactive conformations with SC-XRD data to identify critical pharmacophoric features .
Q. How does the crystal packing of this compound influence its physicochemical properties?
- Methodological Answer : SC-XRD reveals intermolecular interactions (e.g., C–H···π, halogen bonding) that govern solubility and melting points. For example:
- Halogen Bonds : Br···O/N interactions (3.0–3.5 Å) enhance thermal stability.
- π-Stacking : Parallel-displaced aryl rings (3.8 Å spacing) contribute to low aqueous solubility.
Q. What experimental designs optimize the compound’s bioactivity profile?
- Methodological Answer :
- Fragment-Based Drug Design : Use the pyrazole core as a scaffold, appending bioisosteric groups (e.g., replacing 4-methylbenzoyl with 4-fluorobenzoyl).
- Hybridization : Combine with triazole or thiadiazole moieties to enhance target affinity (e.g., antimicrobial activity via enzyme inhibition) .
- In Silico Screening : Dock the compound into protein active sites (e.g., COX-2 or topoisomerase II) using AutoDock Vina to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
